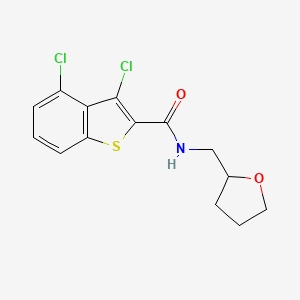
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various forms of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma and other types of cancer.
Mécanisme D'action
BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide works by binding to the active site of BTK and preventing its activation. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Additionally, 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, this compound has shown promising results in preclinical studies and is currently undergoing clinical trials. However, one limitation of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide is its potential for off-target effects, which may limit its efficacy in certain types of cancer.
Orientations Futures
There are a number of potential future directions for the development of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide and other BTK inhibitors. One area of research is the identification of biomarkers that can be used to predict response to treatment. Additionally, there is interest in the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors that may have improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves a multi-step process that begins with the preparation of 3,4-dichlorobenzothiophene. This intermediate is then reacted with oxirane-2-carboxylic acid methyl ester to form the oxolane ring. The resulting compound is then reacted with N-methylmorpholine and 2-chloro-1,3-dimethylimidazolinium chloride to form the final product.
Applications De Recherche Scientifique
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide has been shown to be effective in the treatment of various forms of cancer, including lymphoma, multiple myeloma, and solid tumors. This compound works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the growth and survival of cancer cells.
Propriétés
IUPAC Name |
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-9-4-1-5-10-11(9)12(16)13(20-10)14(18)17-7-8-3-2-6-19-8/h1,4-5,8H,2-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKLZIWVSSWBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

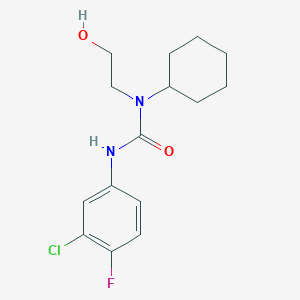
![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
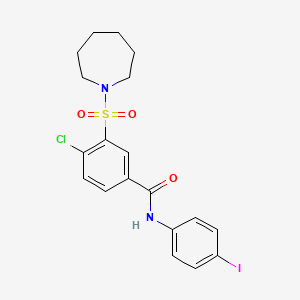
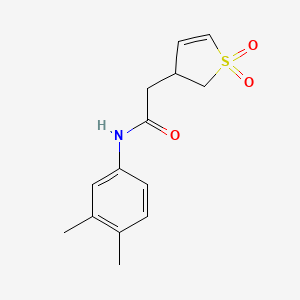
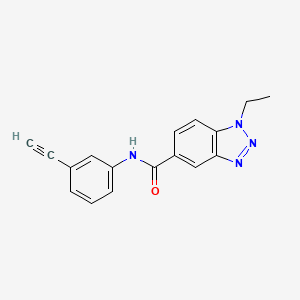
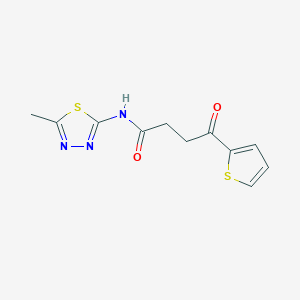
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
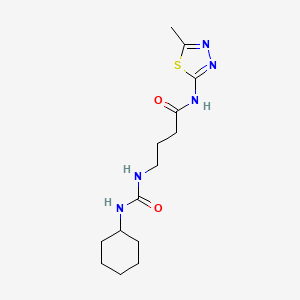

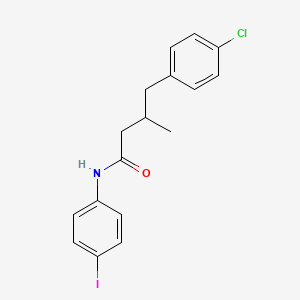
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)